REACTION_CXSMILES
|
[CH3:1][N:2]1[C:7](=[O:8])[CH2:6][CH2:5][C:4]([C:9]2[CH:14]=[CH:13][C:12]([N:15]3[CH:19]=[CH:18][N:17]=[CH:16]3)=[CH:11][CH:10]=2)=[N:3]1.[OH:20][CH2:21][CH2:22][N:23]1[C:28](=[O:29])[CH2:27][CH2:26][C:25]([C:30]2[CH:35]=[CH:34][C:33]([N:36]3[CH:40]=[CH:39][N:38]=[CH:37]3)=[CH:32][CH:31]=2)=[N:24]1.BrBr>C(O)(=O)C>[CH3:1][N:2]1[C:7](=[O:8])[CH:6]=[CH:5][C:4]([C:9]2[CH:10]=[CH:11][C:12]([N:15]3[CH:19]=[CH:18][N:17]=[CH:16]3)=[CH:13][CH:14]=2)=[N:3]1.[OH:20][CH2:21][CH2:22][N:23]1[C:28](=[O:29])[CH:27]=[CH:26][C:25]([C:30]2[CH:31]=[CH:32][C:33]([N:36]3[CH:40]=[CH:39][N:38]=[CH:37]3)=[CH:34][CH:35]=2)=[N:24]1
|
Name
|
4,5-dihydro-2-methyl-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1N=C(CCC1=O)C1=CC=C(C=C1)N1C=NC=C1
|
Name
|
4,5-dihydro-2-[2-hydroxyethyl]-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCCN1N=C(CCC1=O)C1=CC=C(C=C1)N1C=NC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CN1N=C(C=CC1=O)C1=CC=C(C=C1)N1C=NC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
OCCN1N=C(C=CC1=O)C1=CC=C(C=C1)N1C=NC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |